molecular formula C12H20N2O B13350687 (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol

(1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B13350687
M. Wt: 208.30 g/mol
InChI Key: RFLPNMCKCPLEIC-KIYNQFGBSA-N
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Description

(1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a pyrazole moiety The compound’s stereochemistry is defined by the (1S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Cyclohexane Ring Formation: The cyclohexane ring can be constructed via hydrogenation of benzene derivatives or through cyclization reactions involving alkenes.

    Coupling Reaction: The pyrazole moiety is then coupled with the cyclohexane ring using a suitable coupling agent, such as a Grignard reagent or organolithium compound, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Catalysts and solvents used in the process must be chosen to minimize environmental impact and enhance reaction efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or aldehydes using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

    Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.

Industry:

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Agriculture: It may be used in the development of agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s effects are mediated through binding interactions, which can alter the conformation and function of the target molecules, leading to physiological responses.

Comparison with Similar Compounds

    (1R)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol: The enantiomer of the compound, differing in stereochemistry.

    2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexanone: A ketone derivative with similar structural features.

    2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexanol: A structural isomer with different substitution patterns.

Uniqueness: (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrazole ring and a cyclohexane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(1S)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H20N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h11-12,15H,4-7H2,1-3H3/t11?,12-/m0/s1

InChI Key

RFLPNMCKCPLEIC-KIYNQFGBSA-N

Isomeric SMILES

CC1=C(N(N=C1C)C2CCCC[C@@H]2O)C

Canonical SMILES

CC1=C(N(N=C1C)C2CCCCC2O)C

Origin of Product

United States

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